4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
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Description
“4’-phenyl-3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]” is a chemical compound with the molecular formula C18H19NS . It is a compound that falls under the category of spiro compounds, which are a class of organic compounds that feature a unique type of ring structure .
Molecular Structure Analysis
The molecular structure of “4’-phenyl-3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]” is characterized by a spiro[benzothiazole-2(3H),1’-cyclohexane] core with a phenyl group attached at the 4’ position . The InChI code for this compound is 1S/C18H19NS .Physical And Chemical Properties Analysis
The molar mass of “4’-phenyl-3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]” is 281.4 . The melting point is reported to be 110-111℃ .Scientific Research Applications
Synthesis and Electrochemical Properties
- A benzimidazole unit related to 4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] was synthesized and studied for its electrochemical properties. The research focused on its application in donor–acceptor–donor type polymers, particularly in studying the optical and electronic properties of polymers formed from these units (Ozelcaglayan et al., 2012).
X-Ray Crystallography Studies
- Research on a compound structurally similar to 4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] involved X-ray crystallography to understand its structure and formation route. The study helped in gaining insights into the molecular arrangement and properties of such compounds (Feng et al., 1999).
Structure-Property Relations in Conjugated Polymers
- Investigations on benzimidazole containing conjugated polymers, closely related to 4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane], were conducted. These studies aimed to understand the relationship between the structure of these polymers and their electrochemical and optical properties (Zaifoglu et al., 2013).
Application in Antimicrobial Activities
- Research on compounds structurally related to 4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] also includes their application in antimicrobial activities. These studies help in identifying new potential compounds with significant antimicrobial properties (Hafez et al., 2016).
Domino Synthesis of Spiroheterocycles
- Research explored the domino synthesis of spiroheterocycles fused to benzothiazole, highlighting the potential of these structures in various chemical applications. This research provides insights into efficient synthesis methods and the structural versatility of these compounds (Kumar et al., 2017).
Synthesis and Anti-Monoamine Oxidase Properties
- Studies have also been conducted on the synthesis of novel derivatives of compounds similar to 4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane], exploring their potential anti-monoamine oxidase and antitumor properties. This highlights the potential therapeutic applications of such compounds (Markosyan et al., 2014).
properties
IUPAC Name |
4'-phenylspiro[3H-1,3-benzothiazole-2,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NS/c1-2-6-14(7-3-1)15-10-12-18(13-11-15)19-16-8-4-5-9-17(16)20-18/h1-9,15,19H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHSHSBELQVCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)NC4=CC=CC=C4S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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